SUVN-502 dimesylate, also known as Masupirdine, is a novel compound developed by Suven Life Sciences Ltd. It functions primarily as a selective antagonist of the serotonin 6 receptor, which is predominantly expressed in the brain. This compound has garnered attention for its potential therapeutic applications in treating Alzheimer's disease, particularly in addressing cognitive deficits and neuropsychiatric symptoms associated with the condition. The compound is administered orally and has shown promise in enhancing cholinergic and glutamatergic signaling pathways, which are crucial for cognitive function .
SUVN-502 dimesylate is classified as a small molecule drug targeting neurotransmitter systems. It was developed through a series of pharmacological evaluations that demonstrated its selectivity and potency at the serotonin 6 receptor, with a high affinity (Ki = 2.04 nM) and significant selectivity over various other target sites . The compound has undergone multiple phases of clinical trials, including Phase 2 and Phase 3 studies, to assess its efficacy and safety in patients with moderate Alzheimer's disease .
The synthesis of SUVN-502 dimesylate involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway typically includes:
The detailed synthesis methods are proprietary but involve standard laboratory practices such as refluxing, stirring under inert atmospheres, and using solvents like dichloromethane or dimethylformamide .
The molecular structure of SUVN-502 dimesylate can be described as follows:
The three-dimensional conformation allows for effective binding to the serotonin 6 receptor, facilitating its antagonistic action .
The chemical reactions involved in the synthesis of SUVN-502 include:
These reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography .
SUVN-502 exerts its pharmacological effects primarily through antagonism at the serotonin 6 receptor. This receptor plays a critical role in modulating neurotransmitter release, particularly acetylcholine and glutamate, which are essential for cognitive processes such as learning and memory.
SUVN-502 dimesylate has significant potential applications in the field of neuroscience, particularly for:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3